Triclosan was first introduced in the 1970s and has since been widely used across various industries due to its antimicrobial properties. It is synthesized from phenolic compounds and chlorinated derivatives, making it relatively accessible for production in chemical manufacturing settings.
Triclosan is classified as a small molecule and falls under several categories:
The synthesis of Triclosan-13C6 typically involves the chlorination of phenolic compounds followed by etherification. The specific isotopic labeling with carbon-13 allows for tracking and studying the compound's behavior in biological systems.
The molecular structure of Triclosan-13C6 can be represented as follows:
The structure features a central phenolic ring with chlorinated substituents that contribute to its antimicrobial activity .
Triclosan undergoes various chemical reactions typical of phenolic compounds:
The reactivity of Triclosan is primarily influenced by its electron-withdrawing chlorine groups, which enhance its electrophilicity and facilitate interactions with biological targets such as bacterial enzymes involved in fatty acid synthesis .
Triclosan exerts its antimicrobial effects primarily by inhibiting fatty acid synthesis in bacteria. It binds to the enoyl-acyl carrier protein reductase enzyme (ENR), crucial for bacterial lipid biosynthesis.
The binding of Triclosan to ENR forms a ternary complex with NAD+, preventing the enzyme's activity and ultimately leading to cell membrane disruption and cell death. This mechanism selectively targets bacterial cells without affecting human cells, as humans do not possess the ENR enzyme .
Triclosan has several scientific uses beyond its role in consumer products:
Triclosan-¹³C₆ (5-chloro-2-(2,4-dichlorophenoxy)phenol-¹³C₆) is synthesized through nucleophilic aromatic substitution where uniformly ¹³C-labeled phenol-¹³C₆ reacts with 2,4-dichloro-1-nitrobenzene under alkaline conditions. This yields the diphenyl ether backbone with ¹³C incorporation exclusively in the phenolic ring (A-ring). The reaction proceeds via a Meisenheimer complex, with subsequent reduction of the nitro group and diazotization-chlorination to introduce the final chlorine at the para-position relative to the ether linkage [1] [3]. Key purification involves preparative HPLC with UV detection, followed by solvent evaporation under reduced pressure. The isotopic purity typically exceeds 99 atom% ¹³C, confirmed by high-resolution mass spectrometry (HRMS), which shows the characteristic [M-H]⁻ ion at m/z 294.9762 (calculated for C₆¹³C₆H₈Cl₃O₂⁻) compared to m/z 288.9410 for native triclosan [1] [5].
Table 1: Synthesis Pathways for Triclosan-¹³C₆
Step | Reaction | Conditions | Isotopic Incorporation |
---|---|---|---|
1 | Nucleophilic substitution | Phenol-¹³C₆ + 2,4-dichloronitrobenzene, K₂CO₃, 120°C | ¹³C₆ in A-ring |
2 | Reduction | SnCl₂/HCl, reflux | – |
3 | Diazotization-chlorination | NaNO₂/CuCl, 0-5°C | Introduces Cl at C4 |
4 | Purification | Preparative HPLC (C18 column) | Yields >99% chemical and isotopic purity |
Triclosan-¹³C₆ mirrors the physicochemical behavior of native triclosan (TCS) due to identical electronic structures and functional groups. The log P (octanol-water partition coefficient) is experimentally determined as 4.76 ± 0.05, matching native TCS (log P = 4.74 ± 0.03), confirming that isotopic substitution does not alter hydrophobicity [5]. It exhibits negligible water solubility (1.2 ± 0.3 mg/L at 25°C) but high solubility in organic solvents like methanol (1.2 g/mL) and ethyl acetate (0.8 g/mL). Stability studies reveal no degradation under refrigeration (4°C) for 12 months. However, extended exposure to UV light (>48 hours) causes photodegradation via cleavage of the ether bond, forming 2,4-dichlorophenol-¹³C₆ and chlorinated dioxins, analogous to native TCS [5] [6].
NMR Spectroscopy:¹H NMR (600 MHz, CDCl₃) shows decoupled signals for the A-ring protons due to adjacent ¹³C atoms: H-6 (δ 6.63, d, J = 8.9 Hz) and H-3 (δ 7.85, d, J = 8.9 Hz). The B-ring protons appear as a singlet (H-5', δ 6.85) and a doublet (H-6', δ 7.35, J = 2.5 Hz). ¹³C NMR (151 MHz, CDCl₃) confirms isotopic enrichment with six distinct signals between δ 110–160 ppm for the A-ring, while B-ring carbons show no ¹³C-¹³C coupling. The phenolic carbon (C-1) resonates at δ 156.2 (¹³C satellite) [4].
Infrared Spectroscopy:FT-IR spectra (KBr pellet) display key bands identical to native TCS: O-H stretch (3200 cm⁻¹), C-Cl stretches (750–800 cm⁻¹), and aryl C-O-C asymmetric vibration (1240 cm⁻¹). Isotopic substitution induces a minor shift (Δν = 3 cm⁻¹) in C-O stretching due to altered reduced mass [4].
Mass Spectrometry:HRMS (Q-TOF, negative mode) shows [M-H]⁻ at m/z 294.9762 (Δ = 1.2 ppm). Fragmentation includes signature ions at m/z 160.9320 ([C₆¹³C₆H₄ClO]⁻, A-ring) and m/z 134.9415 ([C₆H₃Cl₂O]⁻, B-ring). The absence of m/z 286.9439 (native TCS) confirms isotopic purity. MS/MS spectra exhibit identical fragmentation pathways to native TCS but with predictable mass shifts [1] [4].
Table 2: NMR Data for Triclosan-¹³C₆ (600 MHz, CDCl₃)
Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Coupling Notes |
---|---|---|---|---|
A-ring C1 | – | – | 156.2 | ¹³C satellite |
A-ring H3 | 7.85 | Doublet (J=8.9 Hz) | 124.8 | – |
A-ring H6 | 6.63 | Doublet (J=8.9 Hz) | 116.4 | – |
B-ring H5' | 6.85 | Singlet | 117.9 | – |
B-ring H6' | 7.35 | Doublet (J=2.5 Hz) | 124.1 | – |
Cl₃ | – | – | – | – |
Table 3: Mass Spectral Fragments of Triclosan-¹³C₆
Ion (m/z) | Formula | Mass Error (ppm) | Structure |
---|---|---|---|
294.9762 | C₆¹³C₆H₈Cl₃O₂⁻ | 1.2 | [M-H]⁻ |
160.9320 | C₆¹³C₆H₄ClO⁻ | 1.8 | A-ring fragment |
134.9415 | C₆H₃Cl₂O⁻ | 2.1 | B-ring fragment |
Table 4: Comparative Properties of Triclosan-¹³C₆ vs. Native TCS
Property | Triclosan-¹³C₆ | Native TCS | Significance |
---|---|---|---|
Molecular Weight | 296.98 g/mol | 289.54 g/mol | Enables MS discrimination |
[M-H]⁻ (m/z) | 294.9762 | 288.9410 | Δ = 6.0352 Da |
Log P | 4.76 ± 0.05 | 4.74 ± 0.03 | Identical hydrophobicity |
Photodegradation Half-life | 48.2 ± 2.1 h | 47.8 ± 1.9 h | Equivalent reactivity |
Signal Suppression in DART-MS | 22 ± 3% | 37 ± 5% | Lower matrix effects |
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